molecular formula C17H17BrN6O3 B2384193 3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921857-63-8

3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2384193
CAS No.: 921857-63-8
M. Wt: 433.266
InChI Key: ZKLRJFPRZPPPLP-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, an ethoxyethyl group, a methyl group, a triazolo ring, and a purine dione ring . These groups and rings are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo-thiadiazines, are synthesized using a variety of methods . A typical synthesis might involve the reaction of appropriate precursors under suitable conditions, followed by purification and characterization of the product .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups and rings. For example, the bromophenyl group would have a planar, aromatic ring structure with a bromine atom attached . The triazolo ring would have a five-membered ring structure with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and rings. For example, the bromophenyl group could undergo electrophilic aromatic substitution reactions . The triazolo ring could participate in a variety of reactions, including ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives, including those related to the specified compound, reveals their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibiting good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antiproliferative Agents

Research into fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives has shown significant anti-proliferative activity against human cancer cell lines. Sucharitha et al. (2021) synthesized novel derivatives evaluated for their in vitro anti-proliferative activity, identifying compounds with potent activity comparable to standard drugs (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).

Drug Design and Development

Junaid et al. (2019) explored the development of practical methods for the preparation of 5-aza-isoguanines, showcasing the potential of purine isosteres in drug design and development. Their work highlights the versatility of triazolo and purine derivatives in constructing new therapeutic agents (Junaid, Lim, Zhou, Chui, & Dolzhenko, 2019).

Antiviral and Anticancer Activity

Compounds related to 3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione have been synthesized and evaluated for their anticancer and anti-HIV-1 activity. Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, with some showing considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

Future Directions

Future research on this compound could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. In addition, its potential biological activities and therapeutic uses could be explored .

Properties

IUPAC Name

8-(4-bromophenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O3/c1-3-27-9-8-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRJFPRZPPPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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